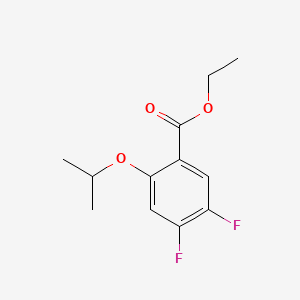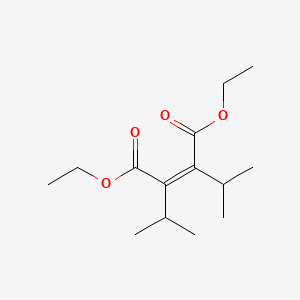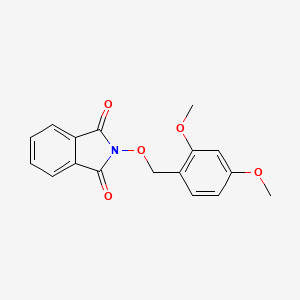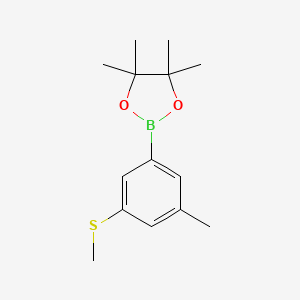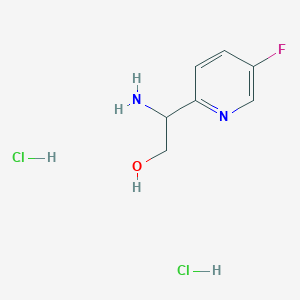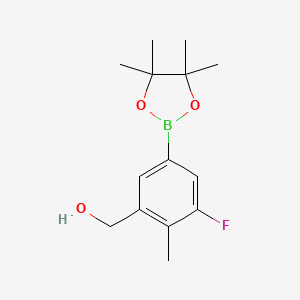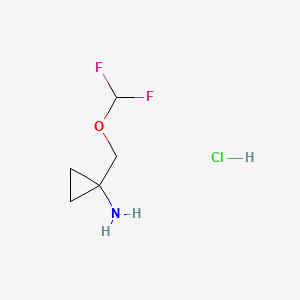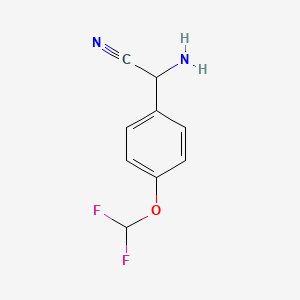
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H14F2OSi It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by fluorine atoms, the hydrogen atom at position 4 is replaced by a methoxy group, and the hydrogen atom at position 2 is replaced by a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new aromatic compound with a different substituent pattern .
Aplicaciones Científicas De Investigación
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene exerts its effects depends on the specific reaction or applicationFor example, the trimethylsilyl group can act as a protecting group in organic synthesis, while the fluorine atoms can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-4-methoxybenzene: Lacks the trimethylsilyl group.
1,3-Difluoro-2-(trimethylsilyl)benzene: Lacks the methoxy group.
1,4-Difluoro-2-(trimethylsilyl)benzene: Different substitution pattern.
Uniqueness
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. The presence of both fluorine atoms and the trimethylsilyl group makes it particularly useful in various synthetic applications .
Propiedades
Fórmula molecular |
C10H14F2OSi |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |
Clave InChI |
HFQBTBSSGJSKRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
